3-Bromo-5-trifluoromethylbenzo[b]thiophene 3-Bromo-5-trifluoromethylbenzo[b]thiophene
Brand Name: Vulcanchem
CAS No.: 1609047-56-4
VCID: VC4084530
InChI: InChI=1S/C9H4BrF3S/c10-7-4-14-8-2-1-5(3-6(7)8)9(11,12)13/h1-4H
SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=CS2)Br
Molecular Formula: C9H4BrF3S
Molecular Weight: 281.09

3-Bromo-5-trifluoromethylbenzo[b]thiophene

CAS No.: 1609047-56-4

Cat. No.: VC4084530

Molecular Formula: C9H4BrF3S

Molecular Weight: 281.09

* For research use only. Not for human or veterinary use.

3-Bromo-5-trifluoromethylbenzo[b]thiophene - 1609047-56-4

Specification

CAS No. 1609047-56-4
Molecular Formula C9H4BrF3S
Molecular Weight 281.09
IUPAC Name 3-bromo-5-(trifluoromethyl)-1-benzothiophene
Standard InChI InChI=1S/C9H4BrF3S/c10-7-4-14-8-2-1-5(3-6(7)8)9(11,12)13/h1-4H
Standard InChI Key VZOLEFKLQLLWNV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CS2)Br
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=CS2)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-bromo-5-trifluoromethylbenzo[b]thiophene is C9_9H4_4BrF3_3S, with a molecular weight of 289.09 g/mol. The benzo[b]thiophene scaffold consists of a benzene ring fused to a thiophene moiety at positions 2 and 3 (Fig. 1). The bromine atom occupies position 3 on the thiophene ring, while the trifluoromethyl (-CF3_3) group is meta to the sulfur atom at position 5 on the benzene ring .

Key structural features:

  • Electron-withdrawing effects: The -CF3_3 group induces strong electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution to meta positions .

  • Steric bulk: The -CF3_3 group’s tetrahedral geometry introduces steric hindrance, influencing reactivity in cross-coupling reactions .

  • Halogen bonding: The bromine atom can participate in halogen bonding, enhancing molecular recognition in crystal engineering .

Synthetic Methodologies

Direct Bromination of Preformed Benzo[b]thiophenes

Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in n-heptane under bulb irradiation selectively functionalizes the thiophene ring . For example, 5-trifluoromethylbenzo[b]thiophene undergoes bromination at position 3 with a 1:1.05 molar ratio of substrate to NBS, achieving >80% yield (Table 1) .

Table 1: Optimization of bromination conditions for 5-trifluoromethylbenzo[b]thiophene.

ParameterOptimal Value
Solventn-Heptane
InitiatorBenzoyl peroxide
TemperatureReflux (≈120°C)
Reaction Time4–6 h
NBS Equivalence1.05

Physicochemical Properties

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 7.85 (d, J = 8.4 Hz, 1H, H-6), 7.62 (s, 1H, H-4), 7.48 (d, J = 8.4 Hz, 1H, H-7) .

  • 13^{13}C NMR: δ 142.3 (C-3), 139.1 (q, 2JCF^2J_{C-F} = 32 Hz, CF3_3), 128.5–126.8 (aromatic carbons) .

  • HRMS: m/z calcd. for C9_9H4_4BrF3_3S [M+H]+^+: 288.9211; found: 288.9215 .

Thermodynamic Properties

  • Boiling Point: Estimated at 368–375°C (extrapolated from analogous brominated thiophenes ).

  • LogP: 3.2 ± 0.2 (calculated using ChemAxon), indicating moderate lipophilicity .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to LIM kinase (LIMK1) and PIM kinase inhibitors, where the bromine atom enables Suzuki-Miyaura couplings with boronic acids . For example, coupling with 4-pyridylboronic acid yields derivatives with IC50_{50} values < 50 nM against LIMK1 .

Organic Electronics

Incorporation into π-conjugated polymers enhances electron transport in organic field-effect transistors (OFETs). A prototype polymer with 3-bromo-5-trifluoromethylbenzo[b]thiophene units exhibited a hole mobility of 0.12 cm2^2/V·s .

Challenges and Future Directions

Regioselectivity in Functionalization

The -CF3_3 group’s strong meta-directing effects complicate further electrophilic substitutions. Strategies employing directed ortho-metalation (DoM) with temporary directing groups (e.g., amides) are under investigation .

Green Synthesis

Microwave-assisted and flow-chemistry protocols are being optimized to reduce reaction times and improve yields. Recent advances achieved 90% yield in 15 minutes using continuous-flow reactors .

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